4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Overview
Description
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure, which is substituted with methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 5
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-trifluoromethylpyrimidine with a suitable carboxylating agent can yield the desired carboxylic acid derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a thiol group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4,6-Dimethyl-2-pyrimidinylamine: The presence of an amino group instead of a carboxylic acid group results in different reactivity and biological activity.
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, which affects its solubility and reactivity.
Properties
IUPAC Name |
4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQBIHGYKXRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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